molecular formula C8H11ClN2O2 B8706606 2-Chloro-4-(3-methoxypropoxy)pyrimidine

2-Chloro-4-(3-methoxypropoxy)pyrimidine

Cat. No. B8706606
M. Wt: 202.64 g/mol
InChI Key: KNHMECFSYPNHNI-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

2,4-Dichloropyrimidine (250 mg, 1.678 mmol), 3-methoxy-1-propanol (0.193 ml, 2.014 mmol), and cesium carbonate (929 mg, 2.85 mmol) were combined in DMF (5 ml). The suspension was heated to 80° C. for 15 h. The mixture was allowed to cool to room temperature, diluted with brine and extracted with EtOAc (3×). The organic layer was dried over Na2SO4 and concentrated in vacuo. Purification via flash chromatography (5-15% EtOAc:Hexanes) gave 2-chloro-4-(3-methoxypropoxy)pyrimidine (112 mg, 33%) as a colorless oil. MS ESI: [M+H]+ m/z 203.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.193 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
929 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH3:9][O:10][CH2:11][CH2:12][CH2:13][OH:14].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.[Cl-].[Na+].O>[Cl:1][C:2]1[N:7]=[C:6]([O:14][CH2:13][CH2:12][CH2:11][O:10][CH3:9])[CH:5]=[CH:4][N:3]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
0.193 mL
Type
reactant
Smiles
COCCCO
Step Three
Name
cesium carbonate
Quantity
929 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (5-15% EtOAc:Hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)OCCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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